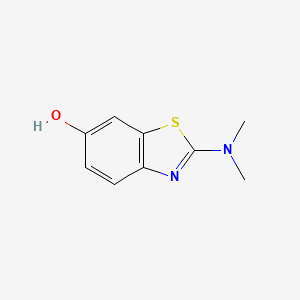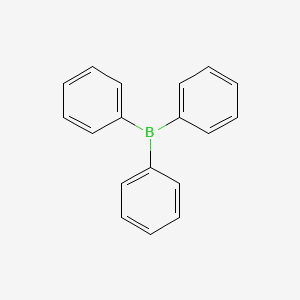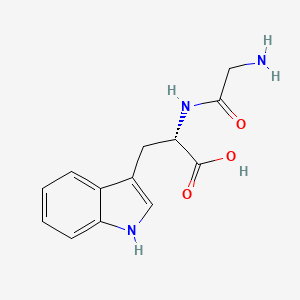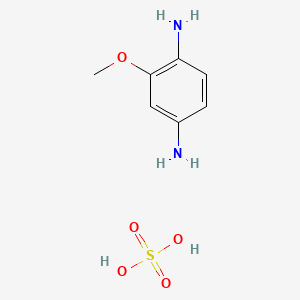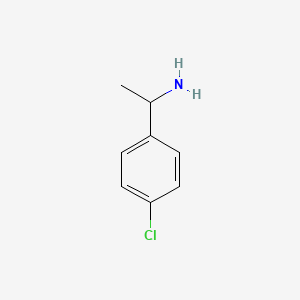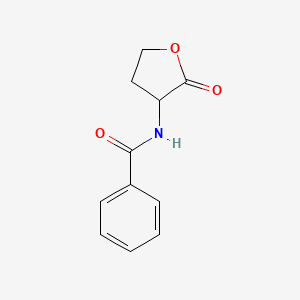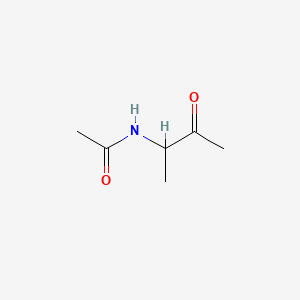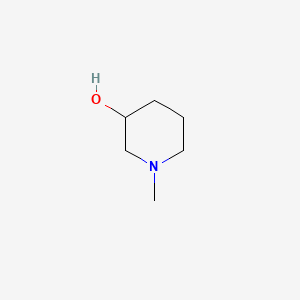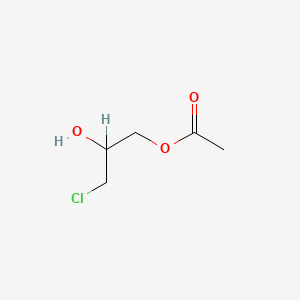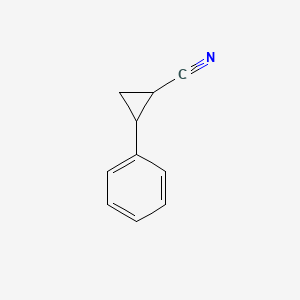
3-(Dimethylamino)propiophenone hydrochloride
概要
説明
The compound "3-(Dimethylamino)propiophenone hydrochloride" is a chemical entity that has been studied for its potential biological activities and chemical reactivity. It is related to a class of compounds that have shown potent cytotoxicity towards human WiDr colon cancer cells. These compounds, including 1-aryl-2-dimethylaminomethyl-2-propenone hydrochlorides, have demonstrated IC50 values of less than 10 µM, indicating their effectiveness in inhibiting cancer cell growth .
Synthesis Analysis
The synthesis of related compounds involves the preparation of 1-aryl-2-dimethylaminomethyl-2-propenone hydrochlorides, which have been found to possess significant cytotoxic properties. The process includes the hydration of analogs to form 1-aryl-2-dimethylaminomethyl-3-hydroxypropanone hydrochlorides, which also exhibit low micromolar IC50 values. The conversion of these compounds into different adducts, such as the 2-mercaptoethanol adduct, can lead to a reduction in potency, as seen with a 37-fold decrease in the case of one specific analog .
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone, reveals that the dimethylaminophenyl group is nearly coplanar with the central propenone group, while other substituents like the dichlorophenyl group can be significantly twisted from this plane. This structural arrangement can influence the compound's interactions and stability .
Chemical Reactions Analysis
The reactivity of 3-(dimethylamino)propiophenone hydrochloride derivatives towards various reagents has been explored. For instance, the treatment of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one with phosphorus reagents leads to the formation of novel compounds such as diethyl 2-phosphonochromone, diethyl 3-phosphonopyrone, and 1,3,2-oxathiaphosphinines. These reactions proceed through different mechanisms, resulting in diverse products with established structures confirmed by elemental analysis and spectral tools .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the planarity of the molecule and the dihedral angles between different groups can affect the compound's crystal structure and intermolecular interactions. Hydrogen bonding and weak interactions such as C—H⋯O and C—H⋯π are observed in the crystal structures, contributing to the stability and packing of the molecules . Stability studies in deuterium oxide have shown that these compounds can undergo transformations, such as the loss of water and dimethylamine hydrochloride, leading to the formation of enones .
科学的研究の応用
Cancer Research
3-(Dimethylamino)propiophenone hydrochloride has been studied for its potential in cancer research. A study by Pati et al. (2007) found that α-substituted 1-aryl-3-dimethylaminopropanone hydrochlorides showed potent cytotoxic effects on human WiDr colon cancer cells. These compounds demonstrated greater cytotoxicity than the reference drug cisplatin in certain instances, highlighting their potential as cancer therapeutics (Pati et al., 2007).
Photochemistry
In the field of photochemistry, the photochemistry of β-(dimethylamino)propiophenone has been explored. Encinas and Scaiano (1979) investigated its behavior in aqueous solvents using laser flash photolysis. Their study indicated that the compound's triplet state decays through charge-transfer interactions, leading to intramolecular electron transfer. This research could contribute to understanding the photophysical properties of similar compounds (Encinas & Scaiano, 1979).
Chemistry and Drug Discovery
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has been used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This research by Roman (2013) suggests its potential in the synthesis of various chemical structures, which could be significant in drug discovery and development (Roman, 2013).
Nonlinear Optical Properties
Rahulan et al. (2014) synthesized a novel chalcone derivative of 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one and investigated its nonlinear optical properties. The study indicated that the compound exhibited a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting potential applications in optical devices (Rahulan et al., 2014).
Safety and Hazards
3-(Dimethylamino)propiophenone Hydrochloride is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 . It is toxic if swallowed, causes skin irritation, and causes serious eye irritation .
Relevant Papers
The relevant papers retrieved include a study on the synthesis of diversely substituted beta-Aminoketones and gamma-Aminoalcohols from 3-(N,N-Dimethylamino)propiophenones as starting materials . Another paper discusses the use of 3-(Dimethylamino)propiophenone Hydrochloride in the synthesis of 9- and 11-substituted 4-azapaullones .
作用機序
Mode of Action
The compound’s interaction with its targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
The compound’s effects on downstream pathways remain to be elucidated .
Pharmacokinetics
These properties, which impact the compound’s bioavailability, are critical for understanding the compound’s pharmacokinetics .
特性
IUPAC Name |
3-(dimethylamino)-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNDBIIKSJWQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061253 | |
| Record name | 3-(Dimethylamino)propiophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 3-(Dimethylamino)propiophenone hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20323 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-(Dimethylamino)propiophenone hydrochloride | |
CAS RN |
879-72-1 | |
| Record name | 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 879-72-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 879-72-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Dimethylamino)propiophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethylamino)propiophenone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(Dimethylamino)propiophenone hydrochloride participate in heterocyclic synthesis?
A: 3-(Dimethylamino)propiophenone hydrochloride acts as a valuable building block in synthesizing various heterocyclic compounds. It readily reacts with o-phenylenediamine, yielding 1,5-benzodiazepine derivatives, including 1:2 and 1:3 adducts depending on the stoichiometry and substituents on the propiophenone ring. [] Furthermore, it serves as a dienophile in hetero-Diels-Alder reactions. For instance, under microwave irradiation, it reacts with pyrazolyl- and pyrimidinil-2-azadienes to afford 5-aroylpyrazolo[3,4-b]pyridines and 6-aroylpyrido[2,3-d]pyrimidinones, respectively. This reaction showcases the compound's utility in rapidly constructing complex heterocyclic frameworks. []
Q2: What spectroscopic techniques are useful for characterizing the structure of compounds synthesized using 3-(Dimethylamino)propiophenone hydrochloride?
A: Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in elucidating the structure of compounds derived from reactions involving 3-(Dimethylamino)propiophenone hydrochloride. For example, the regiochemistry of the products formed in the hetero-Diels-Alder reaction between the compound and pyrazolyl- or pyrimidinyl-2-azadienes is determined using NMR measurements. [] Additionally, X-ray diffraction analysis can provide definitive structural confirmation of the synthesized heterocycles. [] Combining these techniques allows for a comprehensive understanding of the reaction outcomes and the structures of the resulting compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


